
3-ブロモ-2-フルオロ-5-メトキシピリジン
概要
説明
3-Bromo-2-fluoro-5-methoxypyridine is a heterocyclic aromatic compound with the molecular formula C6H5BrFNO. It is a derivative of pyridine, where the hydrogen atoms at positions 3, 2, and 5 are replaced by bromine, fluorine, and methoxy groups, respectively.
科学的研究の応用
3-Bromo-2-fluoro-5-methoxypyridine has several applications in scientific research:
作用機序
Target of Action
3-Bromo-2-fluoro-5-methoxypyridine is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, such as 3-Bromo-2-fluoro-5-methoxypyridine, are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key pathway in the synthesis of complex organic compounds . The reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The organoboron reagents used in the reaction are relatively stable, readily prepared, and generally environmentally benign .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature . Its flash point is 68 °C, and it has a refractive index of 1.54 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 3-Bromo-2-fluoro-5-methoxypyridine in the SM coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of complex organic compounds .
Action Environment
The action of 3-Bromo-2-fluoro-5-methoxypyridine is influenced by environmental factors. The compound should be stored under inert gas and away from air . It should also be kept in a well-ventilated place and at low temperatures . These conditions help to maintain the stability and efficacy of the compound.
生化学分析
Biochemical Properties
3-Bromo-2-fluoro-5-methoxypyridine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 3-Bromo-2-fluoro-5-methoxypyridine and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways of other compounds . Additionally, 3-Bromo-2-fluoro-5-methoxypyridine can bind to specific protein receptors, altering their conformation and function.
Cellular Effects
The effects of 3-Bromo-2-fluoro-5-methoxypyridine on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). By modulating MAPK pathways, 3-Bromo-2-fluoro-5-methoxypyridine can affect gene expression and cellular metabolism . For instance, it can inhibit the phosphorylation of MAPKs, leading to changes in the transcription of genes involved in cell growth and apoptosis. Furthermore, 3-Bromo-2-fluoro-5-methoxypyridine can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production of ATP and other metabolites.
Molecular Mechanism
At the molecular level, 3-Bromo-2-fluoro-5-methoxypyridine exerts its effects through several mechanisms. One primary mechanism is the binding to enzyme active sites, which can inhibit or activate enzyme activity. For example, the compound can bind to the active site of cytochrome P450, preventing the enzyme from metabolizing its substrates . Additionally, 3-Bromo-2-fluoro-5-methoxypyridine can interact with DNA-binding proteins, influencing gene expression by altering the transcriptional activity of specific genes. These interactions can lead to changes in cellular functions and responses.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Bromo-2-fluoro-5-methoxypyridine in laboratory settings are crucial for understanding its stability and long-term impact on cellular functions. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Over time, it may undergo degradation, leading to the formation of by-products that could affect its biological activity. Long-term exposure to 3-Bromo-2-fluoro-5-methoxypyridine in in vitro studies has demonstrated sustained inhibition of enzyme activity and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of 3-Bromo-2-fluoro-5-methoxypyridine vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
3-Bromo-2-fluoro-5-methoxypyridine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound can be metabolized to various intermediates, which may further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within cells. Additionally, 3-Bromo-2-fluoro-5-methoxypyridine can affect the activity of other enzymes and cofactors, altering the balance of metabolic processes.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-2-fluoro-5-methoxypyridine involves the bromination and fluorination of 2-methoxypyridine. The process typically includes the following steps:
Bromination: 2-Methoxypyridine is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 3-position.
Industrial Production Methods
In industrial settings, the synthesis of 3-Bromo-2-fluoro-5-methoxypyridine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
3-Bromo-2-fluoro-5-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while the pyridine ring can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of bases like potassium carbonate or sodium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 3-amino-2-fluoro-5-methoxypyridine or 3-thio-2-fluoro-5-methoxypyridine.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura or Stille coupling reactions.
類似化合物との比較
Similar Compounds
3-Bromo-2-fluoropyridine: Lacks the methoxy group, making it less versatile in certain chemical reactions.
2-Fluoro-5-methoxypyridine: Lacks the bromine atom, reducing its reactivity in nucleophilic substitution reactions.
3-Bromo-5-methoxypyridine: Lacks the fluorine atom, affecting its electronic properties and reactivity.
Uniqueness
3-Bromo-2-fluoro-5-methoxypyridine is unique due to the presence of all three substituents (bromine, fluorine, and methoxy) on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a versatile building block for various applications .
特性
IUPAC Name |
3-bromo-2-fluoro-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJKSOJQHWPDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


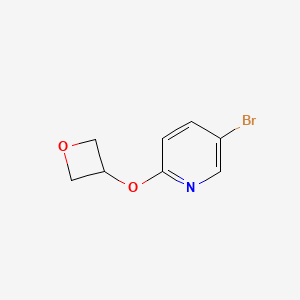
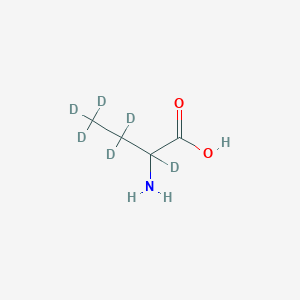
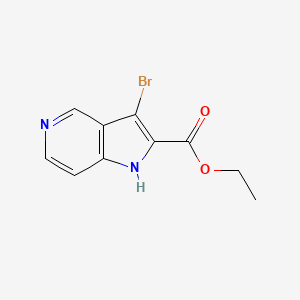



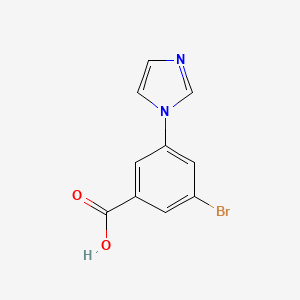
![Ethyl 5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxylate hydrochloride](/img/structure/B1383065.png)
![tert-Butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1383066.png)
![2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B1383067.png)
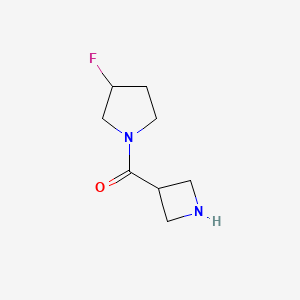

![8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride](/img/structure/B1383072.png)

